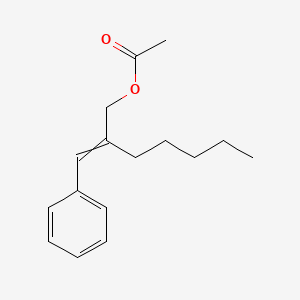

(2E)-2-pentyl-3-phenyl-2-propenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-pentyl-3-phenyl-2-propenyl acetate is an organic compound belonging to the family of fatty acid esters. It is also known by other names such as cinnamyl alcohol, α-pentyl-, acetate, and amyl cinnamic acetate . This compound has a molecular formula of C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol . It is commonly used in various industrial applications, including the manufacturing of perfumes, flavors, and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2E)-2-pentyl-3-phenyl-2-propenyl acetate can be synthesized through the esterification of 1-heptanol with cinnamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of 1-heptanol, 2-(phenylmethylene)-, acetate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-2-pentyl-3-phenyl-2-propenyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols depending on the nucleophile used.

Applications De Recherche Scientifique

(2E)-2-pentyl-3-phenyl-2-propenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Mécanisme D'action

The mechanism of action of (2E)-2-pentyl-3-phenyl-2-propenyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamyl acetate: Similar in structure but with a different alkyl chain length.

Benzyl acetate: Contains a benzyl group instead of a phenylmethylene group.

Phenethyl acetate: Contains a phenethyl group instead of a phenylmethylene group.

Uniqueness

(2E)-2-pentyl-3-phenyl-2-propenyl acetate is unique due to its specific combination of a heptanol backbone and a phenylmethylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial applications, particularly in the fragrance and flavor industries .

Activité Biologique

(2E)-2-pentyl-3-phenyl-2-propenyl acetate is a compound of interest in various fields, including organic chemistry, biology, and medicine. Its potential biological activities, particularly its antimicrobial and antioxidant properties, have garnered attention in scientific research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound is an ester characterized by a pentyl group and a phenyl group attached to a propenyl backbone. The compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with various biological targets. The aromatic structure facilitates π-π interactions and hydrogen bonding, influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be 50 µg/mL, indicating moderate antioxidant activity. This property is crucial for potential applications in food preservation and health supplements.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The study involved:

- Objective : To assess the efficacy of the compound against resistant strains.

- Methodology : Disk diffusion method was employed.

Results showed that the compound inhibited growth in all tested strains, with a notable zone of inhibition ranging from 10 mm to 20 mm depending on the strain.

Case Study 2: Antioxidant Properties in Cell Cultures

A study investigated the protective effects of this compound on human cell lines exposed to oxidative stress. The findings indicated:

- Cell Line : Human fibroblasts

- Treatment : Cells treated with varying concentrations of the compound (10 µg/mL to 100 µg/mL).

Applications in Medicine and Industry

The potential therapeutic applications of this compound are being explored in drug delivery systems due to its favorable biocompatibility and bioactivity. Additionally, its pleasant aroma makes it suitable for use in perfumes and flavoring agents in the food industry.

Safety Profile

While this compound shows promise in various applications, safety evaluations indicate it may cause serious eye irritation and have potential long-term harmful effects on aquatic life. Proper handling and usage guidelines must be established to mitigate these risks .

Propriétés

Numéro CAS |

7493-78-9 |

|---|---|

Formule moléculaire |

C16H22O2 |

Poids moléculaire |

246.34 g/mol |

Nom IUPAC |

[(2E)-2-benzylideneheptyl] acetate |

InChI |

InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+ |

Clé InChI |

CMJSVJIGLBDCME-FOWTUZBSSA-N |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

SMILES isomérique |

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C |

SMILES canonique |

CCCCCC(=CC1=CC=CC=C1)COC(=O)C |

Densité |

0.953-0.961 |

Key on ui other cas no. |

7493-78-9 |

Description physique |

Colourless oily liquid, mild, oily, fruity, somewhat green odou |

Solubilité |

soluble in oils miscible (in ethanol) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.